N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine

Catalog No.
S793871
CAS No.
140-07-8
M.F
C10H24N2O4
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine

CAS Number

140-07-8

Product Name

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C10H24N2O4

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C10H24N2O4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2

InChI Key

BYACHAOCSIPLCM-UHFFFAOYSA-N

SMILES

C(CN(CCO)CCO)N(CCO)CCO

Canonical SMILES

C(CN(CCO)CCO)N(CCO)CCO

Chelating Agent

THEED functions as a chelating agent due to the presence of four hydroxyl groups in its structure. These hydroxyl groups can bind to metal ions, forming stable complexes. This property makes THEED valuable in various research areas, including:

  • Metal Ion Sequestration

    THEED can sequester unwanted metal ions from solutions, preventing them from interfering with reactions or analyses. This is useful in protein purification and separation techniques [].

  • Metal Extraction

    THEED's ability to form complexes with metal ions allows it to be used for metal extraction processes. This can be particularly beneficial for recovering valuable metals from waste streams or environmental samples [].

  • Catalysis

    THEED can be used as a ligand in the design of metal-based catalysts. The metal-THEED complex can facilitate specific chemical reactions by providing a defined reaction environment around the metal center []. An example is the use of THEED to prepare a palladium-based complex catalyst for the Suzuki-Miyaura reaction, a common organic coupling reaction [].

Building Block for Polymers

THEED serves as a building block for the synthesis of various polymers and copolymers. Its two amine groups enable crosslinking, while the hydroxyl groups can participate in further reactions to tailor the polymer properties. THEED-based polymers find applications in:

  • Shape Memory Polymers (SMPs)

    THEED is a component in covalently cross-linked SMPs with shape memory properties. These polymers can be deformed and then recover their original shape upon exposure to a specific stimulus like temperature or light []. These THEED-containing SMPs are being explored for biomedical applications, including self-deploying neural electrodes and vascular stents [].

  • Polyurethanes

    THEED can be incorporated into polyurethane synthesis, particularly UV-curable polyurethanes. These polyurethanes find use in coatings, adhesives, and inks due to their desirable mechanical properties [].

  • Functional Polymers

    THEED's functional groups allow for the creation of polymers with specific functionalities. For example, THEED-based polymers can be designed for controlled drug delivery or sensor applications [].

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine is a complex organic compound characterized by its four hydroxyethyl substituents attached to an ethylenediamine backbone. Its molecular formula is C₁₀H₂₄N₂O₄, and it has a molecular weight of approximately 236.31 g/mol. This compound appears as a clear, colorless to light yellow viscous liquid, with a boiling point around 280 °C and a flash point of approximately 110 °C . It is classified as a laboratory chemical and is known for being corrosive and an irritant .

THEED is considered a mild irritant and may cause skin and eye irritation upon contact. It is also slightly toxic upon ingestion. Proper personal protective equipment (PPE) should be worn when handling THEED.

  • Acute Oral Toxicity: LD50 (rat) > 2000 mg/kg
  • Flammability: THEED is combustible and may ignite upon exposure to high heat or open flames.
Due to the presence of multiple functional groups. Key reactions include:

  • Acid-Base Reactions: The hydroxyl groups can act as weak acids or bases, allowing for proton transfer and coordination with metal ions.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in synthesizing derivatives with different properties.
  • Crosslinking: This compound can serve as a crosslinking agent in polymer chemistry, reacting with diisocyanates or other polyfunctional reagents.

Research indicates that N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine exhibits various biological activities. It has been studied for its potential roles in:

  • Cell Culture: It is often used in cell culture media due to its ability to chelate metal ions, which can be beneficial for cell growth.
  • Antimicrobial Properties: Some studies suggest it may possess antimicrobial effects, making it useful in formulations aimed at inhibiting microbial growth.
  • Drug Delivery Systems: Its ability to form complexes with drugs enhances the solubility and stability of pharmaceutical compounds.

The synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine typically involves the following methods:

  • Alkylation of Ethylenediamine: Ethylenediamine can be reacted with excess 2-chloroethanol under alkaline conditions to introduce hydroxyethyl groups.
  • Use of Catalysts: Catalysts such as sodium hydroxide may be employed to facilitate the reaction and improve yields.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted starting materials and by-products.

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine has diverse applications across various fields:

  • Chemical Industry: Used as a chelating agent in metal ion extraction and purification processes.
  • Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and stability.
  • Biotechnology: Employed in cell culture media and as a reagent in biochemical assays.

Studies focusing on the interactions of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine with other compounds reveal its potential for forming stable complexes with metal ions, which can enhance the efficacy of certain drugs. Interaction studies often assess:

  • Metal Ion Binding: The compound's ability to bind transition metals, which can influence catalytic activity or biological availability.
  • Synergistic Effects: Its use alongside other agents to improve therapeutic outcomes or enhance stability.

Similar Compounds

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine shares structural similarities with several related compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
EthylenediamineC₂H₆N₂A simple diamine used widely in organic synthesis.
TriethanolamineC₆H₁₅NO₃A triol used in cosmetics and personal care products; less complex than tetrakis compound.
N,N-Bis(2-hydroxyethyl)ethylenediamineC₈H₁₈N₂O₄A derivative with two hydroxyethyl groups; used in similar applications but less functional than tetrakis.

The uniqueness of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine lies in its four hydroxyethyl substituents, enhancing its chelating properties and making it particularly useful in specialized applications where stronger binding interactions are required compared to its simpler counterparts.

THEED’s synthesis and application history traces back to advancements in ethyleneamine chemistry during the mid-20th century. Early methods for producing THEED involved the reaction of ethylenediamine with ethylene oxide or 2-chloroethanol under controlled conditions. However, these approaches faced challenges such as low selectivity and byproduct formation.

A breakthrough emerged with solvent-based synthesis techniques, as detailed in U.S. Patent US6222075 and Chinese Patent CN1248240A. These patents disclosed high-yield routes using saturated alcohols (e.g., isopropanol) at elevated temperatures (120–220°C) and pressures (2–20 MPa), which minimized hydrolysis side reactions. Later innovations, such as the nucleophilic reaction between diethanolamine and 1,2-dichloroethane, further optimized THEED production by reducing energy consumption and improving purity. By the early 21st century, THEED had gained prominence in niche applications, including cement additives and shale hydration inhibitors, driven by its ability to form stable complexes with metal ions.

Nomenclature and Structural Identification

IUPAC Name and Synonyms

THEED’s systematic IUPAC name is N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine. Common synonyms include:

  • Ethylenediamine tetraethanol
  • 2,2',2'',2'''-(Ethylenedinitrilo)tetraethanol
  • Tetrakis(hydroxyethyl)ethylenediamine.

Molecular Structure and Properties

THEED features a central ethylenediamine backbone ($$ \text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 $$) modified by four 2-hydroxyethyl groups ($$-\text{CH}2\text{CH}2\text{OH}$$) bonded to the nitrogen atoms. This symmetrical configuration enhances its chelation capacity and water solubility. Key physicochemical properties include:

PropertyValueSource
Molecular Weight236.31 g/mol
Boiling Point~280°C
Density1.1 g/mL at 20°C
CAS Registry Number140-07-8

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$-NMR spectra reveal distinct peaks for hydroxyethyl protons ($$ \delta $$ 3.4–3.7 ppm) and ethylenediamine methylene groups ($$ \delta $$ 2.6–2.8 ppm).
  • Infrared (IR) Spectroscopy: Broad O-H stretches (~3300 cm$$^{-1}$$) and N-H bends (~1600 cm$$^{-1}$$) confirm the presence of hydroxyl and amine functional groups.

Structural Descriptors

  • SMILES Notation: OCCN(CCO)CCN(CCO)CCO
  • InChI Key: BYACHAOCSIPLCM-UHFFFAOYSA-N

The compound’s tetrahedral geometry around nitrogen atoms facilitates coordination with metal ions, making it valuable in catalysis and extraction processes.

Physical Description

Liquid

XLogP3

-2.4

UNII

K5APE098ZI

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

140-07-8

Wikipedia

Ethylenediamine tetraethanol

Use Classification

Cosmetics -> Buffering

General Manufacturing Information

All other chemical product and preparation manufacturing
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis-: ACTIVE

Dates

Last modified: 08-15-2023

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